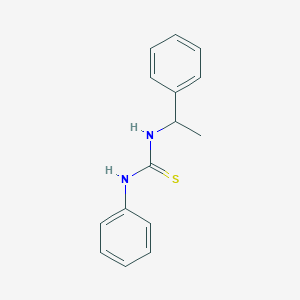
1-Phenyl-3-(1-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(1-phenylethyl)thiourea, also known as Phenethylthiourea (PET), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative, and it has been found to have a variety of interesting properties that make it useful in a range of applications.
作用机制
The mechanism of action of PET is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. PET has also been found to have some affinity for the alpha-adrenergic receptor, which may contribute to its effects on behavior.
生化和生理效应
PET has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain and an increase in heart rate and blood pressure. PET has also been found to have some effects on behavior, including increased locomotor activity and decreased anxiety-like behavior.
实验室实验的优点和局限性
The advantages of using PET in lab experiments include its potency as a dopamine beta-hydroxylase inhibitor and its ability to increase dopamine levels in the brain. PET is also relatively easy to synthesize and has a relatively low toxicity. The limitations of using PET in lab experiments include its potential for off-target effects, as well as its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on PET, including investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for psychiatric disorders, and developing new methods for synthesizing and modifying PET. Additionally, PET may have potential applications in the development of new drugs for the treatment of addiction and other disorders related to dopamine dysfunction.
合成方法
The synthesis of PET can be achieved through several methods, including the reaction of phenethylamine and thiourea in the presence of a catalyst or through the reaction of phenyl isothiocyanate and phenethylamine. The resulting compound is a white crystalline powder that is soluble in organic solvents and has a melting point of around 160-165°C.
科学研究应用
PET has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of dopamine in the brain. PET has been found to be a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels in the brain, which can be useful for studying the effects of dopamine on behavior and cognition.
属性
CAS 编号 |
15093-41-1 |
|---|---|
产品名称 |
1-Phenyl-3-(1-phenylethyl)thiourea |
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18) |
InChI 键 |
KPHXIOWPVPBEKR-UHFFFAOYSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
其他 CAS 编号 |
15093-41-1 |
同义词 |
N-phenyl-N'-(1-phenylethyl)thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



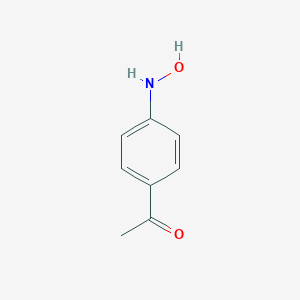
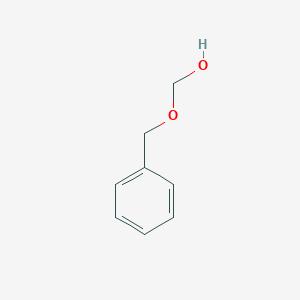
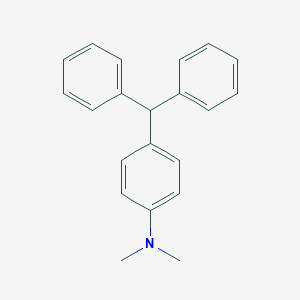
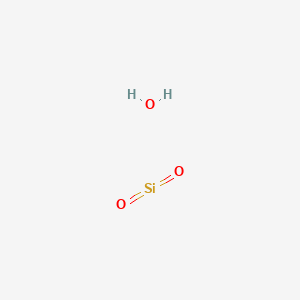
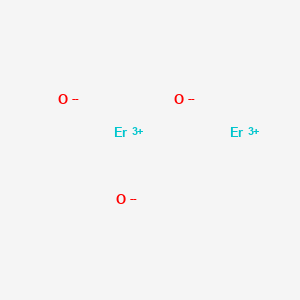
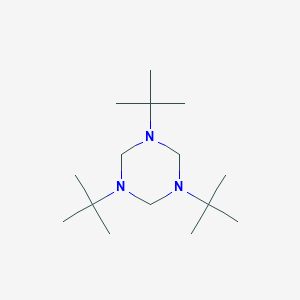
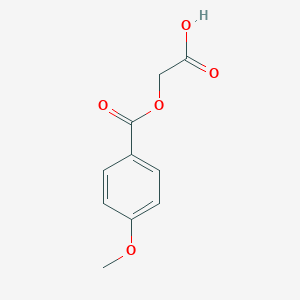
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
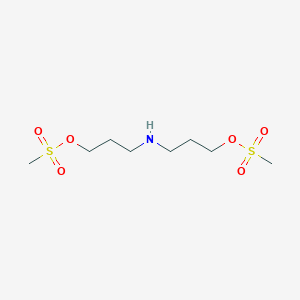
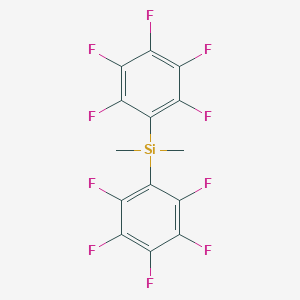
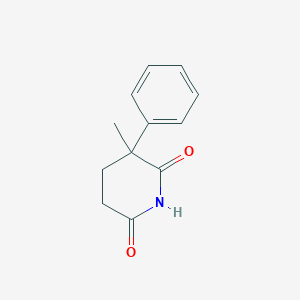
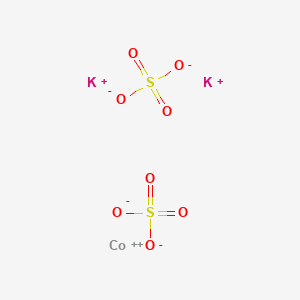
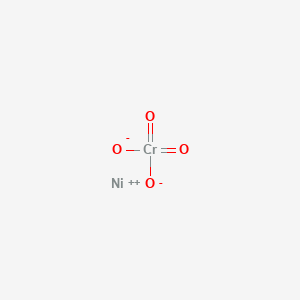
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)